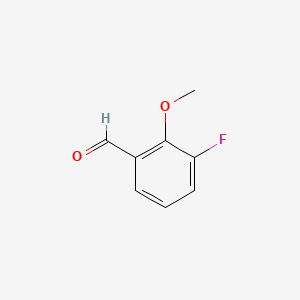

3-Fluoro-2-methoxybenzaldehyde

Description

BenchChem offers high-quality 3-Fluoro-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLOYMZBAUIGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503016 | |

| Record name | 3-Fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74266-68-5 | |

| Record name | 3-Fluoro-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74266-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methoxybenzaldehyde (CAS: 74266-68-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxybenzaldehyde is a key aromatic aldehyde building block that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho and meta to the aldehyde functionality, respectively, imparts distinct electronic and steric properties. These characteristics make it a valuable precursor for the synthesis of a diverse range of complex organic molecules, particularly those with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a sought-after intermediate in drug discovery programs. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 3-Fluoro-2-methoxybenzaldehyde.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 3-Fluoro-2-methoxybenzaldehyde is presented in the table below. It is imperative for researchers to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before using this compound.

| Property | Value | Reference |

| CAS Number | 74266-68-5 | |

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 g/mol | |

| Appearance | Not explicitly available, likely a solid or liquid | |

| Melting Point | 47-48 °C | |

| Boiling Point | Not explicitly available | |

| Density | 1.192 g/cm³ | |

| Solubility | Not explicitly available |

Safety Information:

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Spectroscopic Data

¹H NMR (Predicted):

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.3 | s | -CHO |

| ~7.6-7.8 | m | Ar-H |

| ~7.2-7.4 | m | Ar-H |

| ~3.9 | s | -OCH₃ |

¹³C NMR (Predicted):

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O |

| ~155-160 (d) | C-F |

| ~150-155 | C-OCH₃ |

| ~115-135 | Ar-C |

| ~56 | -OCH₃ |

IR Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-3000 | C-H stretch (aromatic) |

| ~2700-2850 | C-H stretch (aldehyde) |

| ~1680-1700 | C=O stretch (aldehyde) |

| ~1580-1600, ~1450-1500 | C=C stretch (aromatic) |

| ~1250-1300 | C-O stretch (aryl ether) |

| ~1000-1100 | C-F stretch |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-Fluoro-2-methoxybenzaldehyde is not widely published, a plausible synthetic route involves the formylation of 2-fluoroanisole. The following is a generalized experimental protocol based on established organic chemistry methodologies.

Diagram of a Potential Synthetic Pathway:

A Comprehensive Technical Guide to the Physical Properties of 3-Fluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxybenzaldehyde, with the CAS number 74266-68-5, is a significant chemical intermediate in the field of pharmaceutical research and development. Its molecular structure, which incorporates both a fluorine atom and a methoxy group on a benzaldehyde framework, provides unique reactivity and makes it a valuable component in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs). This guide provides a detailed overview of the core physical properties of 3-Fluoro-2-methoxybenzaldehyde, outlines the standard experimental methods for their determination, and presents a logical workflow for chemical characterization.

Physical and Chemical Properties

The distinct physical characteristics of 3-Fluoro-2-methoxybenzaldehyde are fundamental to its application in chemical synthesis, influencing reaction conditions, purification methods, and storage requirements.

| Property | Value |

| Molecular Formula | C8H7FO2 |

| Molecular Weight | 154.14 g/mol [1][2] |

| Melting Point | 47-48 °C |

| Boiling Point | 238.7 ± 20.0 °C at 760 Torr |

| Density | 1.192 ± 0.06 g/cm³ (at 20 °C, 760 Torr) |

| Flash Point | 95.4 ± 16.7 °C |

| Refractive Index | 1.526 |

| Vapor Pressure | 0.042 mmHg at 25°C |

| Sensitivity | Air Sensitive[2] |

| Appearance | Clear, faint yellow liquid or solid[2] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound such as 3-Fluoro-2-methoxybenzaldehyde.

1. Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.[3][4]

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

The sample is heated rapidly to about 10-15°C below the expected melting point, and then the heating rate is slowed to approximately 2°C per minute.[5]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[5]

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

-

2. Boiling Point Determination (Microscale Method)

For small quantities of a liquid, a microscale method is employed to determine the boiling point.[6]

-

Apparatus: Melting point apparatus, melting point tube, a smaller, sealed capillary tube (Bell capillary), syringe.[6][7]

-

Procedure:

-

A small, sealed capillary tube is placed, open end down, inside a larger melting point tube.[8]

-

A few microliters of the liquid sample are added to the melting point tube using a syringe.[6]

-

The assembly is placed in a melting point apparatus.[7]

-

The sample is heated. Initially, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[8]

-

Heating is continued until a rapid and continuous stream of bubbles is observed, which indicates the liquid is boiling.[7]

-

The heat is then turned off, and the sample is allowed to cool.

-

The boiling point is the temperature at which the bubble stream stops and the liquid is drawn up into the small, inverted capillary tube.[8]

-

3. Density Determination of a Solid

The density of a solid can be determined using the liquid displacement method, based on Archimedes' principle.[9][10]

-

Apparatus: Graduated cylinder, analytical balance, a liquid in which the solid is insoluble (e.g., water).[10]

-

Procedure:

-

The mass of the solid sample is accurately measured using an analytical balance.[11]

-

A graduated cylinder is partially filled with the chosen liquid, and the initial volume is recorded.[11]

-

The solid sample is carefully placed into the graduated cylinder, ensuring it is fully submerged.[10]

-

The new volume of the liquid in the graduated cylinder is recorded.[11]

-

The volume of the solid is the difference between the final and initial liquid volumes.[11]

-

The density is calculated by dividing the mass of the solid by its determined volume.[11]

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like 3-Fluoro-2-methoxybenzaldehyde.

Caption: Workflow for Synthesis and Characterization.

References

- 1. 74266-68-5 | 3-Fluoro-2-methoxybenzaldehyde - Alachem Co., Ltd. [alachem.co.jp]

- 2. 3-Fluoro-2-methoxybenzaldehyde, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. chemtips.wordpress.com [chemtips.wordpress.com]

- 7. chemconnections.org [chemconnections.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. mt.com [mt.com]

- 10. kbcc.cuny.edu [kbcc.cuny.edu]

- 11. wjec.co.uk [wjec.co.uk]

3-Fluoro-2-methoxybenzaldehyde chemical structure and IUPAC name

An In-depth Technical Guide to 3-Fluoro-2-methoxybenzaldehyde

For professionals in research, chemical synthesis, and drug development, 3-Fluoro-2-methoxybenzaldehyde is a significant aromatic aldehyde. Its distinct substitution pattern, featuring both a fluorine atom and a methoxy group ortho and meta to the aldehyde functionality, respectively, makes it a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in synthetic chemistry.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-Fluoro-2-methoxybenzaldehyde . Its chemical formula is C8H7FO2.[1] The structure consists of a benzene ring substituted with a formyl (aldehyde) group, a methoxy group at the adjacent position (position 2), and a fluorine atom at position 3.

Caption: Chemical structure of 3-Fluoro-2-methoxybenzaldehyde.

Physicochemical Properties

The physical and chemical properties of 3-Fluoro-2-methoxybenzaldehyde are summarized in the table below. These characteristics are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C8H7FO2 | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| CAS Number | 74266-68-5 | [1] |

| Appearance | White crystal or solid | [2] |

| Melting Point | 47-48 °C | [1] |

| Boiling Point | 82 °C at 12 Torr | [1] |

| Density | 1.192 ± 0.06 g/cm³ | [1] |

| Flash Point | 95.417 °C | [1] |

| Refractive Index | 1.526 | [1] |

| Storage Conditions | Room temperature | [1] |

Role in Synthetic Chemistry

3-Fluoro-2-methoxybenzaldehyde is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of the fluorine atom can enhance metabolic stability and lipophilicity in drug candidates, while the aldehyde and methoxy groups provide reactive sites for a variety of chemical transformations.

This compound serves as a key intermediate for the synthesis of complex molecules such as benzosuberone derivatives and various bicyclic heterocycles, including hydroisoquinolines, acridinones, and quinazolines.[3] These structural motifs are prevalent in many biologically active compounds.

Synthetic Workflow Example: Benzocycloheptanone Derivatives

A common application of a related isomer, 2-fluoro-3-methoxybenzaldehyde, is in the synthesis of benzosuberone cores, which can be adapted. This process typically involves a Wittig reaction to form an alkene, followed by a Friedel-Crafts acylation to construct the seven-membered ring. This highlights the utility of fluorinated methoxybenzaldehydes in building complex cyclic systems.

Caption: Synthetic workflow from 3-Fluoro-2-methoxybenzaldehyde to a benzosuberone core.

Experimental Protocol: Synthesis of a Related Isomer

Synthesis of 2-Fluoro-3-methoxybenzaldehyde [4]

-

Dissolution: A solution of 2-fluoro-3,N-dimethoxy-N-methylbenzamide (2.30 g, 10.8 mmol) is prepared in tetrahydrofuran (THF, 20 mL).

-

Cooling: The solution is cooled to -78°C.

-

Reduction: A 1 M toluene solution of diisobutylaluminum hydride (DIBAL-H) (12 mL, 12 mmol) is slowly added to the cooled solution. The reaction mixture is stirred at -78°C for 3 hours.

-

Additional Reagent: An additional portion of the 1 M DIBAL-H solution in toluene (4.2 mL, 4.2 mmol) is added, and stirring continues for another 30 minutes at -78°C.

-

Warming: The reaction mixture is slowly warmed to room temperature.

-

Quenching: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: The organic phase is extracted and washed sequentially with 1 N hydrochloric acid (HCl) and saturated brine.

-

Drying and Concentration: The organic phase is dried with anhydrous magnesium sulfate (MgSO4) and concentrated under reduced pressure.

-

Purification: The resulting residue is purified by silica gel column chromatography, eluting with a gradient of ethyl acetate and hexane (from 0:100 to 1:1), to yield the final product, 2-fluoro-3-methoxybenzaldehyde.

This protocol demonstrates a common method for synthesizing substituted benzaldehydes and can be conceptually adapted for the synthesis of 3-Fluoro-2-methoxybenzaldehyde from a suitable precursor.

Safety Information

For the related compound 2-Fluoro-3-methoxybenzaldehyde, the following safety information is reported:

-

Signal Word: Danger[5]

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[5]

-

Precautionary Statements: Includes recommendations for thorough washing after handling, wearing protective gear, and specific actions to take in case of ingestion, eye contact, or skin contact.[5]

It is imperative to consult the specific Safety Data Sheet (SDS) for 3-Fluoro-2-methoxybenzaldehyde before handling to ensure awareness of all potential hazards and to implement appropriate safety measures.

Conclusion

3-Fluoro-2-methoxybenzaldehyde is a chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its unique structure allows for the synthesis of a wide range of complex molecules and heterocyclic systems that are of interest for their biological activity. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for researchers and scientists utilizing this compound in their work.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Fluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides the fundamental physicochemical properties of 3-Fluoro-2-methoxybenzaldehyde, a key organic compound utilized in various research and development applications. The data is presented for ease of reference and comparison.

Core Physicochemical Data

The essential molecular details of 3-Fluoro-2-methoxybenzaldehyde are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and integration into computational models for drug design and discovery.

| Parameter | Value | Reference |

| Chemical Formula | C8H7FO2 | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| Exact Mass | 154.14 Da | [1] |

Logical Relationship of Molecular Properties

The chemical formula of a compound dictates its molecular weight and exact mass. The molecular weight is the sum of the atomic weights of all atoms in the molecule, while the exact mass is calculated using the mass of the most abundant isotopes of those atoms. This relationship is fundamental in chemical sciences.

References

Technical Guide: 3-Fluoro-2-methoxybenzaldehyde (CAS: 74266-68-5) - Safety, Hazards, and Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. The toxicological and physical properties of this compound have not been fully investigated.[1] Always consult the original SDS and conduct a thorough risk assessment before handling this chemical.

Introduction

3-Fluoro-2-methoxybenzaldehyde is a fluorinated aromatic aldehyde that serves as a key building block in synthetic organic chemistry. Its unique substitution pattern makes it a valuable intermediate in the preparation of complex molecules, particularly in the field of drug discovery. This technical guide provides an in-depth overview of the available safety data, potential hazards, and handling protocols for 3-Fluoro-2-methoxybenzaldehyde to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

Limited data is available for the specific physical and chemical properties of 3-Fluoro-2-methoxybenzaldehyde. The following table summarizes the available information. Researchers should perform their own characterization for specific applications.

| Property | Value | Source |

| CAS Number | 74266-68-5 | [1][2] |

| Molecular Formula | C₈H₇FO₂ | [2] |

| Molecular Weight | 154.14 g/mol | [2] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥96% | |

| Storage Temperature | Room temperature, sealed in a dry environment. | [3][4] |

| Solubility | No data available. | [1] |

| Boiling Point | No data available. | [1] |

| Melting Point | No data available. | [1] |

| Flash Point | No data available. | [1] |

| Density | No data available. | [1] |

Hazard Identification and GHS Classification

Based on available information, 3-Fluoro-2-methoxybenzaldehyde is classified as a hazardous substance. The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |

Hazard Pictograms:

Toxicological Information

The toxicological properties of 3-Fluoro-2-methoxybenzaldehyde have not been thoroughly investigated.[1] Therefore, it should be handled with extreme caution, assuming it is potentially harmful.

| Toxicological Endpoint | Value |

| Acute Oral Toxicity | No data available. |

| Acute Dermal Toxicity | No data available. |

| Acute Inhalation Toxicity | No data available. |

| Carcinogenicity | No data available. |

| Mutagenicity | No data available. |

| Teratogenicity | No data available. |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

| Aspect | Protocol |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[1] |

| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a dry and well-ventilated place at room temperature.[3][4] |

| Spills | In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent, and place it in a suitable container for disposal. |

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

| Exposure Route | First Aid Measure |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. |

Fire-Fighting and Accidental Release Measures

| Aspect | Measure |

| Extinguishing Media | Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[1] |

| Fire-Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear.[1] |

| Accidental Release | Wear appropriate personal protective equipment. Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. |

Experimental Protocol: Use in Wittig Reaction for Benzosuberone Derivative Synthesis

3-Fluoro-2-methoxybenzaldehyde is a key intermediate in the synthesis of benzosuberone derivatives, which are of interest in drug discovery. A common synthetic step involves a Wittig reaction. The following is a general, illustrative protocol.

Objective: To synthesize a stilbene derivative from 3-Fluoro-2-methoxybenzaldehyde via a Wittig reaction.

Materials:

-

3-Fluoro-2-methoxybenzaldehyde

-

A suitable benzyltriphenylphosphonium salt

-

A strong base (e.g., sodium hydride, n-butyllithium)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

-

Standard workup and purification reagents and equipment (e.g., water, organic solvent for extraction, brine, drying agent, rotary evaporator, chromatography supplies)

Procedure:

-

Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the benzyltriphenylphosphonium salt in the anhydrous solvent.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add the strong base to the suspension. The formation of the ylide is often indicated by a color change.

-

Allow the mixture to stir at room temperature for a specified time to ensure complete ylide formation.

-

Wittig Reaction: Dissolve 3-Fluoro-2-methoxybenzaldehyde in the anhydrous solvent in a separate flask.

-

Slowly add the solution of 3-Fluoro-2-methoxybenzaldehyde to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

Visualizations

The following diagrams illustrate the hazard communication and a typical synthetic workflow involving 3-Fluoro-2-methoxybenzaldehyde.

Caption: GHS Hazard and PPE Summary for 3-Fluoro-2-methoxybenzaldehyde.

Caption: Synthetic workflow for the Wittig reaction using 3-Fluoro-2-methoxybenzaldehyde.

References

Spectroscopic Analysis of 3-Fluoro-2-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-2-methoxybenzaldehyde (CAS No. 74266-68-5), a key intermediate in medicinal chemistry and organic synthesis. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information presented here is essential for the unambiguous identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for 3-Fluoro-2-methoxybenzaldehyde based on characteristic values for similarly substituted benzaldehyde derivatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.3 | s | - | Aldehyde-H |

| ~7.6-7.8 | m | - | Aromatic-H |

| ~7.2-7.4 | m | - | Aromatic-H |

| ~3.9 | s | - | Methoxy-H |

Note: Predicted values are based on analogous compounds. The exact chemical shifts and coupling constants will be influenced by the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (Aldehyde) |

| ~155 (d, ¹JCF) | C-F |

| ~160 | C-OCH₃ |

| ~130 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~120 (d, xJCF) | Aromatic C-H |

| ~115 (d, xJCF) | Aromatic C (quaternary) |

| ~56 | OCH₃ |

Note: The carbon attached to the fluorine will appear as a doublet due to C-F coupling. Other aromatic carbons may also show smaller couplings to fluorine.

Table 3: IR Spectroscopic Data (Typical Absorption Bands)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch (asymmetric) |

| ~1050 | Medium | Aryl-O stretch (symmetric) |

| ~1200 | Strong | C-F stretch |

Table 4: Mass Spectrometry Data (Expected Fragmentation)

| m/z | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 153 | High | [M-H]⁺ |

| 125 | Medium | [M-CHO]⁺ |

| 97 | Medium | [M-CHO-CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of 3-Fluoro-2-methoxybenzaldehyde by analyzing the chemical shifts, multiplicities, and coupling constants of its ¹H and ¹³C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of 3-Fluoro-2-methoxybenzaldehyde.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Fluoro-2-methoxybenzaldehyde by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place the solution in a salt (e.g., NaCl) cell.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate these bands with the vibrational modes of the functional groups present in the molecule (e.g., C=O, C-H, C-O, C-F).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Fluoro-2-methoxybenzaldehyde.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

-

For LC-MS, the sample is injected into the LC, where it is separated before entering the mass spectrometer.

Data Acquisition:

-

Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.

Visualizations

The following diagrams illustrate the experimental workflow and structural relationships for the analysis of 3-Fluoro-2-methoxybenzaldehyde.

Caption: Experimental workflow for the spectroscopic analysis of 3-Fluoro-2-methoxybenzaldehyde.

An In-depth Technical Guide on the Solubility of 3-Fluoro-2-methoxybenzaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Solubility of 3-Fluoro-2-methoxybenzaldehyde

3-Fluoro-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex organic molecules. Its solubility in various organic solvents is a fundamental physical property that dictates its handling, reaction conditions, purification, and formulation. Understanding the solubility profile is crucial for optimizing reaction yields, developing robust purification strategies like crystallization, and formulating liquid-based products.

Currently, there is a lack of published quantitative data on the solubility of 3-Fluoro-2-methoxybenzaldehyde in common organic solvents. Safety Data Sheets and supplier information typically state that the solubility is "not known" or that "no data is available". Therefore, experimental determination is necessary to ascertain its solubility in solvents relevant to specific applications.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like". This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 3-Fluoro-2-methoxybenzaldehyde, the following structural features will influence its solubility:

-

Polarity: The presence of the polar carbonyl group (C=O) and the ether group (C-O-C), along with the electronegative fluorine atom, imparts a significant dipole moment to the molecule. This suggests that it will have a higher affinity for polar solvents.

-

Hydrogen Bonding: While the aldehyde group itself is not a strong hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor. Solvents that are strong hydrogen bond donors (e.g., alcohols) may exhibit enhanced solubility.

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. This feature will contribute to its solubility in solvents with some nonpolar character.

Based on these considerations, it can be predicted that 3-Fluoro-2-methoxybenzaldehyde will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and moderate solubility in polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 3-Fluoro-2-methoxybenzaldehyde in common organic solvents is not available. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| e.g., Acetone | Ketone | 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | Alcohol | 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined |

| e.g., Diethyl Ether | Ether | 25 | Data to be determined | Data to be determined |

| e.g., Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined |

| e.g., Hexane | Aliphatic Hydrocarbon | 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | Halogenated Hydrocarbon | 25 | Data to be determined | Data to be determined |

| e.g., Dimethylformamide (DMF) | Amide | 25 | Data to be determined | Data to be determined |

| e.g., Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the quantitative determination of the solubility of 3-Fluoro-2-methoxybenzaldehyde. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

Solute: 3-Fluoro-2-methoxybenzaldehyde (high purity)

-

Solvents: A range of common organic solvents (e.g., acetone, ethanol, ethyl acetate, diethyl ether, toluene, hexane, dichloromethane, DMF, DMSO) of analytical grade.

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker with temperature control

-

Magnetic stirrer and stir bars or vortex mixer

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

-

Evaporating dish or watch glass and an oven for gravimetric analysis.

-

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-Fluoro-2-methoxybenzaldehyde to a known volume or weight of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined experimentally.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

-

Quantification of the Solute:

Method A: Gravimetric Analysis

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, reweigh the flask containing the solid residue of 3-Fluoro-2-methoxybenzaldehyde.

-

The difference in weight gives the mass of the solute in the known volume of the solution.

Method B: Chromatographic Analysis (HPLC/GC)

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of standard solutions of 3-Fluoro-2-methoxybenzaldehyde of known concentrations.

-

Analyze the standard solutions using an appropriate HPLC or GC method to generate a calibration curve (peak area vs. concentration).

-

Analyze the diluted sample solution under the same chromatographic conditions.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at least three times for each solvent and report the average solubility and standard deviation.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 3-Fluoro-2-methoxybenzaldehyde.

Caption: Experimental workflow for determining the solubility of 3-Fluoro-2-methoxybenzaldehyde.

Conclusion

While specific, publicly available quantitative solubility data for 3-Fluoro-2-methoxybenzaldehyde is currently lacking, this guide provides the necessary theoretical background and a detailed experimental protocol to enable researchers to determine this critical physicochemical property. The provided workflow and data table template offer a structured approach to systematically evaluate the solubility of this compound in a range of common organic solvents. Accurate solubility data is indispensable for the effective use of 3-Fluoro-2-methoxybenzaldehyde in research, development, and manufacturing, facilitating process optimization and ensuring product quality and performance.

An In-depth Technical Guide to the Reactivity and Chemical Compatibility of 3-Fluoro-2-methoxybenzaldehyde

For researchers, scientists, and professionals in drug development, understanding the chemical behavior of specialized reagents is paramount. This guide provides a comprehensive overview of the reactivity and chemical compatibility of 3-Fluoro-2-methoxybenzaldehyde, a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Core Reactivity Profile

3-Fluoro-2-methoxybenzaldehyde's reactivity is governed by the interplay of its three functional components: the aldehyde group, the fluorine atom, and the methoxy group, all attached to a benzene ring.

-

Aldehyde Group: The formyl group (-CHO) is the primary site of reactivity, readily undergoing nucleophilic attack. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, and participate in a wide array of condensation and carbon-carbon bond-forming reactions.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group, although this is somewhat attenuated by the electron-withdrawing fluorine atom. The directing effects of these substituents will influence the regioselectivity of such reactions.

-

Fluoro and Methoxy Groups: The ortho-methoxy and meta-fluoro substituents influence the reactivity of the aldehyde and the aromatic ring through inductive and resonance effects. The methoxy group is a moderately activating, ortho-, para-director, while the fluorine atom is a deactivating (by induction) but ortho-, para-directing (by resonance) substituent. Their combined effect will dictate the precise reactivity and regioselectivity of the molecule.

Key Synthetic Applications and Experimental Protocols

3-Fluoro-2-methoxybenzaldehyde is a valuable precursor in the synthesis of various complex molecules, including benzosuberone derivatives and heterocyclic compounds such as quinazolines.[1] The following sections detail the key reactions and provide illustrative experimental protocols based on closely related analogs.

Carbon-Carbon Bond Forming Reactions

1. Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. 3-Fluoro-2-methoxybenzaldehyde can react with a variety of phosphorus ylides to yield the corresponding substituted styrenes. This reaction is particularly useful in the initial steps of synthesizing larger scaffolds like benzosuberones.[2]

Illustrative Experimental Protocol: Wittig Reaction

This protocol is a representative example for the Wittig reaction of a substituted benzaldehyde. Optimization for 3-Fluoro-2-methoxybenzaldehyde may be required.

| Parameter | Value/Condition |

| Reactants | 3-Fluoro-2-methoxybenzaldehyde, (3-carboxypropyl)triphenylphosphonium bromide |

| Base | Sodium Hydride (NaH) or Potassium tert-butoxide |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-12 hours |

| Work-up | Aqueous work-up, extraction with an organic solvent |

| Purification | Column chromatography |

Methodology:

-

To a suspension of the phosphonium salt in anhydrous THF at 0 °C under an inert atmosphere, add the base portion-wise.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 3-Fluoro-2-methoxybenzaldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

2. Friedel-Crafts Acylation: Following a reaction such as the Wittig reaction, intramolecular Friedel-Crafts acylation can be employed to form cyclic ketones. For instance, the product of the Wittig reaction between 3-Fluoro-2-methoxybenzaldehyde and (3-carboxypropyl)triphenylphosphonium bromide can be cyclized to form a benzosuberone derivative.[2]

Illustrative Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This is a general protocol for the cyclization of an aromatic carboxylic acid.

| Parameter | Value/Condition |

| Reactant | The carboxylic acid precursor |

| Reagent | Eaton's reagent (P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) |

| Temperature | Room temperature to 100 °C |

| Reaction Time | 1-6 hours |

| Work-up | Quenching with ice-water, extraction |

| Purification | Recrystallization or column chromatography |

Methodology:

-

Add the carboxylic acid substrate to Eaton's reagent at room temperature.

-

Heat the mixture with stirring to the desired temperature and hold until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting ketone by recrystallization or column chromatography.

3. Grignard Reaction: The aldehyde functional group is susceptible to nucleophilic addition from Grignard reagents, leading to the formation of secondary alcohols.

Illustrative Experimental Protocol: Grignard Reaction

| Parameter | Value/Condition |

| Reactants | 3-Fluoro-2-methoxybenzaldehyde, Alkyl or Aryl Magnesium Bromide |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | 0 °C to reflux |

| Reaction Time | 1-3 hours |

| Work-up | Quenching with saturated aqueous ammonium chloride |

| Purification | Column chromatography |

Methodology:

-

To a solution of the Grignard reagent in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 3-Fluoro-2-methoxybenzaldehyde in the same solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the secondary alcohol by column chromatography.

Oxidation and Reduction Reactions

1. Reduction to Primary Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride.

Illustrative Experimental Protocol: Reduction with Sodium Borohydride

| Parameter | Value/Condition |

| Reactant | 3-Fluoro-2-methoxybenzaldehyde |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to room temperature |

| Reaction Time | 30 minutes to 2 hours |

| Work-up | Quenching with water or dilute acid, extraction |

| Purification | Recrystallization or column chromatography |

Methodology:

-

Dissolve 3-Fluoro-2-methoxybenzaldehyde in methanol and cool the solution to 0 °C.

-

Add sodium borohydride portion-wise with stirring.

-

After the addition, allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water or dilute HCl.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers and concentrate to give the crude alcohol, which can be purified by recrystallization or column chromatography.

2. Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate can be used to convert the aldehyde to a carboxylic acid.

Illustrative Experimental Protocol: Oxidation with Potassium Permanganate

| Parameter | Value/Condition |

| Reactant | 3-Fluoro-2-methoxybenzaldehyde |

| Reagent | Potassium Permanganate (KMnO₄) |

| Solvent | Acetone/Water mixture with a small amount of base (e.g., NaOH) |

| Temperature | 0 °C to reflux |

| Reaction Time | 1-4 hours |

| Work-up | Filtration of MnO₂, acidification, and extraction |

| Purification | Recrystallization |

Methodology:

-

Dissolve 3-Fluoro-2-methoxybenzaldehyde in a mixture of acetone and water.

-

Add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1 hour.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

-

Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol/water).

Synthesis of Heterocycles

Condensation Reactions for Quinazoline Synthesis: 3-Fluoro-2-methoxybenzaldehyde can serve as a key starting material for the synthesis of quinazolines, a class of heterocyclic compounds with a wide range of biological activities.[3][4] This typically involves a condensation reaction with a suitable 2-aminobenzyl derivative.

Illustrative Experimental Protocol: Synthesis of Quinazolines

This protocol is a general representation of a condensation-oxidation sequence to form a quinazoline ring.

| Parameter | Value/Condition |

| Reactants | 3-Fluoro-2-methoxybenzaldehyde, 2-Aminobenzylamine |

| Oxidant | o-Iodoxybenzoic acid (IBX) or Manganese Dioxide (MnO₂) |

| Solvent | Acetonitrile or Dichloromethane |

| Temperature | Room temperature |

| Reaction Time | 2-24 hours |

| Purification | Column chromatography |

Methodology:

-

To a solution of 2-aminobenzylamine in acetonitrile, add 3-Fluoro-2-methoxybenzaldehyde and stir at room temperature.

-

After the initial condensation (which can be monitored by TLC), add the oxidant (e.g., IBX) portion-wise.

-

Continue stirring at room temperature until the reaction is complete.

-

Quench the reaction with a solution of sodium thiosulfate (if using IBX) and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the resulting quinazoline derivative by column chromatography.

Chemical Compatibility

The stability and compatibility of 3-Fluoro-2-methoxybenzaldehyde with other chemical substances are crucial for its handling, storage, and use in multi-step syntheses.

-

Strong Acids: The aldehyde functionality can be sensitive to strong acidic conditions, which may promote polymerization or other side reactions. The methoxy group can also be cleaved under harsh acidic conditions (e.g., HBr, HI).

-

Strong Bases: While generally stable to mild bases, strong bases can catalyze aldol-type condensation reactions if an enolizable proton is present in another reactant. The aromatic fluorine is generally stable but can be susceptible to nucleophilic aromatic substitution under very harsh conditions.

-

Oxidizing Agents: As an aldehyde, it is readily oxidized to a carboxylic acid by common oxidizing agents (e.g., KMnO₄, CrO₃, Ag₂O). Care should be taken to avoid unintended oxidation.

-

Reducing Agents: The aldehyde is readily reduced to an alcohol by a variety of reducing agents, including sodium borohydride and lithium aluminum hydride.

Visualizations

Experimental Workflow: Synthesis of a Benzyl Alcohol Derivative

Caption: Workflow for the reduction of 3-Fluoro-2-methoxybenzaldehyde.

Logical Relationship: Reactivity of Functional Groups

Caption: Functional group contributions to reactivity.

Role in Drug Discovery and Signaling Pathways

While there is no direct evidence of 3-Fluoro-2-methoxybenzaldehyde itself being a modulator of specific signaling pathways, its significance in drug discovery is well-established as a versatile scaffold. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. Derivatives of this aldehyde are used to synthesize compounds with a range of biological activities, and it is within these larger molecules that interactions with signaling pathways would occur. For example, quinazoline derivatives, which can be synthesized from this aldehyde, are known to act as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.

References

An In-depth Technical Guide to 3-Fluoro-2-methoxybenzaldehyde: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-methoxybenzaldehyde, a synthetically versatile aromatic aldehyde, has emerged as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho and meta to the formyl group respectively, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 3-Fluoro-2-methoxybenzaldehyde, with a particular focus on its role in the development of complex molecular architectures for targeted therapies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a practical resource for researchers in the field.

Introduction: The Advent of Fluorinated Benzaldehydes in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a pivotal strategy in modern drug design. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] Fluorinated benzaldehydes, as a class of compounds, have garnered significant attention as versatile intermediates for the synthesis of a wide range of biologically active molecules.[3] While the broader history of fluorinated compounds in medicinal chemistry dates back several decades, the specific timeline for the discovery and initial synthesis of 3-Fluoro-2-methoxybenzaldehyde is not extensively documented in readily available literature. Its emergence is intrinsically linked to the growing demand for novel fluorinated building blocks in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Fluoro-2-methoxybenzaldehyde is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 74266-68-5 | N/A |

| Molecular Formula | C₈H₇FO₂ | N/A |

| Molecular Weight | 154.14 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 47-51 °C | [5] |

| Boiling Point | Not available | N/A |

| Purity | >97% | [4] |

Synthesis of 3-Fluoro-2-methoxybenzaldehyde

The most common and practical laboratory synthesis of 3-Fluoro-2-methoxybenzaldehyde involves the methylation of the commercially available precursor, 3-Fluoro-2-hydroxybenzaldehyde.

General Synthesis Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the hydroxyl group of 3-Fluoro-2-hydroxybenzaldehyde is methylated using a suitable methylating agent in the presence of a base.

Detailed Experimental Protocol: Methylation of 3-Fluoro-2-hydroxybenzaldehyde

This protocol is adapted from general procedures for the methylation of phenols.[6]

Materials:

-

3-Fluoro-2-hydroxybenzaldehyde

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-Fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 3-Fluoro-2-methoxybenzaldehyde.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |

| 3-Fluoro-2-hydroxybenzaldehyde | 140.11 | 1.0 |

| Methyl Iodide | 141.94 | 1.2 |

| Potassium Carbonate | 138.21 | 1.5 |

| 3-Fluoro-2-methoxybenzaldehyde | 154.14 | (Typical Yield: >90%) |

Applications in Drug Discovery and Development

3-Fluoro-2-methoxybenzaldehyde is a valuable intermediate in the synthesis of various complex molecules with potential therapeutic applications. Its primary utility lies in the construction of benzosuberone derivatives and bicyclic heterocycles.[7]

Synthesis of Benzosuberone Derivatives

Benzosuberones are a class of compounds that have been investigated for their potential as anticancer agents. The synthesis of benzosuberone derivatives from 3-Fluoro-2-methoxybenzaldehyde typically involves a two-step sequence: a Wittig reaction followed by a Friedel-Crafts acylation.[5]

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. In this context, 3-Fluoro-2-methoxybenzaldehyde is reacted with a suitable phosphonium ylide, such as that derived from (3-carboxypropyl)triphenylphosphonium bromide, to form an alkene intermediate.

A general protocol for a Wittig reaction involves the deprotonation of the phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) to form the ylide, which is then reacted with the aldehyde.[8]

The alkene intermediate from the Wittig reaction is then subjected to an intramolecular Friedel-Crafts acylation to form the seven-membered ring of the benzosuberone core. This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid or Eaton's reagent.[5][9]

Synthesis of Bicyclic Heterocycles

3-Fluoro-2-methoxybenzaldehyde also serves as a precursor for the synthesis of various bicyclic heterocyclic compounds, such as hydroisoquinolines, which are prevalent scaffolds in many natural products and pharmaceuticals.[5] The synthesis of these structures often involves multi-step sequences that utilize the aldehyde functionality for the construction of the heterocyclic ring.

Biological Activity of Derivatives

While 3-Fluoro-2-methoxybenzaldehyde itself is not typically the active pharmaceutical ingredient, its derivatives have shown promising biological activities. For instance, benzosuberone derivatives have been evaluated for their anticancer properties. Although specific quantitative data for derivatives of 3-Fluoro-2-methoxybenzaldehyde are not widely published, related fluorinated benzaldehyde derivatives have been incorporated into compounds with significant biological effects. For example, cobalt-salen complexes derived from the related 3-Fluoro-2-hydroxybenzaldehyde have demonstrated anticancer activity with an IC₅₀ of 50 µM.[4] This highlights the potential of incorporating the 3-fluoro-2-methoxy-phenyl moiety into novel drug candidates.

Conclusion

3-Fluoro-2-methoxybenzaldehyde is a valuable and versatile building block in the arsenal of medicinal chemists. Its strategic placement of fluorine and methoxy substituents offers a unique combination of electronic and steric properties that facilitate the synthesis of complex and biologically relevant molecules. This guide has provided a detailed overview of its synthesis, key reactions, and applications in drug discovery, particularly in the construction of benzosuberone and heterocyclic scaffolds. The provided experimental frameworks and data summaries are intended to empower researchers to effectively utilize this important intermediate in the quest for novel therapeutics. As the demand for sophisticated and effective drug candidates continues to grow, the importance of key intermediates like 3-Fluoro-2-methoxybenzaldehyde is set to increase.

References

- 1. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ossila.com [ossila.com]

- 5. ossila.com [ossila.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. benchchem.com [benchchem.com]

Commercial Availability and Synthetic Utility of 3-Fluoro-2-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxybenzaldehyde, a substituted aromatic aldehyde, is a key building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group ortho and meta to the aldehyde functionality, respectively, imparts distinct chemical properties that are highly valuable in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of 3-Fluoro-2-methoxybenzaldehyde, its physicochemical properties, and its application in the synthesis of pharmaceutical intermediates, with a focus on the preparation of benzosuberone derivatives.

Physicochemical Properties

3-Fluoro-2-methoxybenzaldehyde is a solid at room temperature with a molecular weight of 154.14 g/mol . A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Fluoro-2-methoxybenzaldehyde

| Property | Value |

| CAS Number | 74266-68-5 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | Solid |

| Melting Point | 47-48 °C |

| Boiling Point | 82 °C at 12 Torr |

| SMILES | COC1=C(C=O)C=CC=C1F |

| InChI Key | UMLOYMZBAUIGKF-UHFFFAOYSA-N |

Commercial Availability and Suppliers

3-Fluoro-2-methoxybenzaldehyde is commercially available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The typical purity offered is ≥96%. Table 2 provides a list of notable suppliers and their product offerings.

Table 2: Commercial Suppliers of 3-Fluoro-2-methoxybenzaldehyde

| Supplier | Product Number/Code | Purity | Available Quantities |

| ChemUniverse | P79327[1] | 96%[1] | 1g, 5g, 25g, Bulk[1] |

| Thermo Scientific (Alfa Aesar) | Not specified | 96%[2] | 1g[2] |

| Sigma-Aldrich (ChemScene LLC) | Not specified | Not specified | Not specified |

| Alachem Co., Ltd. | KX8119[3] | Not specified | R&D to industrial scale[3] |

| Santa Cruz Biotechnology | Not specified | Not specified | Not specified |

| Sichuan Zhuoyu Yantang | Not specified | Not specified | Not specified |

| NINGBO INNO PHARMCHEM CO.,LTD. | Not specified | ≥99.0% (mentioned as a manufacturer)[3] | Not specified |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Applications in Drug Discovery

3-Fluoro-2-methoxybenzaldehyde is a versatile intermediate in the synthesis of various heterocyclic compounds and complex molecular scaffolds of pharmaceutical interest.[3] One of its most significant applications is in the preparation of benzosuberone derivatives.[3] This synthesis typically involves a two-step sequence: a Wittig reaction to form a cinnamic acid derivative, followed by an intramolecular Friedel-Crafts acylation to construct the seven-membered ring of the benzosuberone core.[3]

Caption: Synthetic pathway to benzosuberone derivatives.

Experimental Protocols

The following are representative experimental protocols for the key synthetic transformations involving 3-Fluoro-2-methoxybenzaldehyde. These protocols are based on general procedures for Wittig reactions and Friedel-Crafts acylations and may require optimization for this specific substrate.

Representative Protocol 1: Wittig Reaction

This protocol describes the olefination of an aldehyde to form a cinnamic acid derivative.

Materials:

-

3-Fluoro-2-methoxybenzaldehyde

-

(3-Carboxypropyl)triphenylphosphonium bromide

-

Strong base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium tert-butoxide (t-BuOK))

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (1M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (3-carboxypropyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (2.4 equivalents) to the stirred suspension. Allow the reaction to stir at 0 °C for 30 minutes, then cool to -78 °C.

-

Dissolve 3-Fluoro-2-methoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding 1M hydrochloric acid until the aqueous layer is acidic (pH ~2).

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-(3-Fluoro-2-methoxyphenyl)but-3-enoic acid by column chromatography on silica gel or by recrystallization.

Representative Protocol 2: Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of the cinnamic acid derivative to the benzosuberone core.

Materials:

-

4-(3-Fluoro-2-methoxyphenyl)but-3-enoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-(3-Fluoro-2-methoxyphenyl)but-3-enoic acid (1.0 equivalent) in dichloromethane, add polyphosphoric acid (10 equivalents by weight) or Eaton's reagent.

-

Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water with stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude benzosuberone derivative by column chromatography on silica gel.

Conclusion

3-Fluoro-2-methoxybenzaldehyde is a readily available and valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its utility in constructing key scaffolds such as benzosuberones highlights its importance for medicinal chemists. The representative protocols provided herein offer a starting point for the synthetic elaboration of this versatile intermediate. Researchers are encouraged to consult the primary literature for specific applications and to optimize reaction conditions for their particular synthetic targets.

References

An In-depth Technical Guide to 3-Fluoro-2-methoxybenzaldehyde: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methoxybenzaldehyde is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of complex organic molecules with significant potential in drug discovery and development.[1] The strategic placement of the fluoro and methoxy groups on the benzaldehyde core imparts unique electronic properties and steric influences, making it an attractive starting material for medicinal chemists. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the methoxy group can modulate solubility and receptor interactions. This guide provides a comprehensive overview of the structural analogs and derivatives of 3-fluoro-2-methoxybenzaldehyde, their synthesis, biological activities, and the underlying mechanisms of action.

Core Compound: 3-Fluoro-2-methoxybenzaldehyde

| Property | Value | Reference |

| CAS Number | 74266-68-5 | [2] |

| Molecular Formula | C₈H₇FO₂ | [3] |

| Molecular Weight | 154.14 g/mol | [3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 47-51 °C | [4] |

| Purity | ≥96% | [2] |

This compound is a key precursor in the synthesis of various heterocyclic compounds, including benzosuberone derivatives, hydroisoquinolines, acridinones, and quinazolines, which are prevalent scaffolds in many biologically active molecules.[1][5]

Structural Analogs and Derivatives: A Landscape of Biological Activity

The modification of the 3-fluoro-2-methoxybenzaldehyde scaffold has yielded a plethora of derivatives with diverse pharmacological activities, ranging from antimicrobial and antifungal to anticancer and enzyme inhibition.

Chalcone Derivatives: Broad-Spectrum Antimicrobial and Anticancer Agents

Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated ketone moiety, are readily synthesized from substituted benzaldehydes and acetophenones via Claisen-Schmidt condensation.[6][7][8] Derivatives incorporating fluoro and methoxy substitutions have demonstrated significant antimicrobial and anticancer properties.[9][10]

Quantitative Data: Antimicrobial Activity of Chalcone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various chalcone derivatives against a panel of pathogenic bacteria and fungi.

| Compound | Derivative | Target Organism | MIC (µg/mL) | Reference |

| 1 | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [9] |

| Bacillus subtilis | 62.5 | [9] | ||

| Escherichia coli | 250 | [9] | ||

| Pseudomonas aeruginosa | 125 | [9] | ||

| 2 | Fluoro and trifluoromethyl substituted chalcone (Compound 13) | Staphylococcus aureus | 15.6 | [10] |

| Candida parapsilosis | 15.6 - 31.25 | [10] | ||

| 3 | Fluoro and trifluoromethyl substituted chalcone (Compound 14) | Staphylococcus aureus | 7.81 | [10] |

Benzaldehyde Derivatives with Antifungal Activity

A novel benzaldehyde derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), has shown potent antiaflatoxigenic activity against Aspergillus flavus.

Quantitative Data: Antifungal Activity of MPOBA

| Compound | Target Organism | IC₅₀ (mM) | Reference |

| MPOBA | Aspergillus flavus (AFB1 production) | 0.55 | [11] |

The antifungal mechanism of benzaldehyde derivatives often involves the disruption of the fungal cellular antioxidation system.[1][12] MPOBA has been shown to downregulate the expression of key genes involved in aflatoxin biosynthesis.

β-Lactam Derivatives: Potent Anticancer Agents

Analogs of the tubulin-targeting agent Combretastatin A-4 (CA-4) incorporating a 3-fluoro-β-lactam ring have demonstrated significant antiproliferative activity against breast cancer cell lines.

Quantitative Data: Anticancer Activity of 3-Fluoro-β-Lactam Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3-Fluoro β-lactam 33 | MCF-7 (ER-positive breast cancer) | 0.095 | [13] |

| MDA-MB-231 (Triple-negative breast cancer) | 0.620 | [13] | |

| Combretastatin A-4 (CA-4) | MCF-7 (ER-positive breast cancer) | 0.0035 | [13] |

| MDA-MB-231 (Triple-negative breast cancer) | 0.043 | [13] |

Benzimidazole Derivatives: Selective Enzyme Inhibitors

Benzimidazole analogs have been developed as potent and selective inhibitors of various enzymes, including PI3Kα, a key player in cancer cell growth and survival.

Quantitative Data: PI3Kα Inhibition by Benzimidazole Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

| Compound 86 | PI3Kα | 22.8 | |

| Compound 87 | PI3Kα | 33.6 |

Experimental Protocols

Synthesis of Chalcone Derivatives (General Procedure)

This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcone derivatives.

-

Dissolution: Dissolve an appropriate acetophenone (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol (10 mL).

-

Base Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (40%, 5 mL) dropwise at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-